![molecular formula C11H15NO2S B3259026 Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 312697-17-9](/img/structure/B3259026.png)

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Overview

Description

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is an active pharmaceutical intermediate . It has been used in the synthesis of new apoptosis-inducing agents for breast cancer .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Molecular Structure Analysis

The molecular structure of this compound was confirmed by FTIR, MS and 1H-NMR .Chemical Reactions Analysis

The amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Scientific Research Applications

Synthesis and Characterization

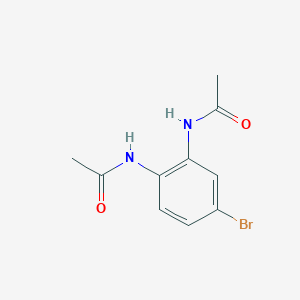

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is primarily involved in the synthesis of various chemical compounds. Notably, it serves as a key starting material in the synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes. This process, achieved through cyclocondensation, utilizes polyphosphoric acid and demonstrates the compound’s relevance in creating heterocyclic structures (Sabnis & Rangnekar, 1992).

Crystal Structure Analysis

The compound is also used in the preparation of azo-Schiff bases, with its structure analyzed through techniques like IR and HNMR spectroscopy and X-ray diffraction. This analysis confirms its planar geometric structure and provides insights into its intermolecular hydrogen bonding (Menati, Mir, & Notash, 2020).

Applications in Dye Synthesis

Another significant application of this compound is in the field of dye synthesis. It has been used to synthesize azo dyes, where its derivatives exhibit good coloration and fastness properties on materials like polyester (Sabnis & Rangnekar, 1989).

Antimicrobial Activity

This compound is also a precursor in synthesizing compounds with antimicrobial properties. It acts as a building block in the synthesis of various heterocyclic systems, which have been evaluated for their antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).

Pharmaceutical Potential

In the pharmaceutical domain, the compound is used to create fused thiophene derivatives with potential medicinal uses. Its reactivity with various chemical reagents allows the synthesis of diverse heterocyclic systems, highlighting its versatility in drug discovery (Mohareb, Mohamed, & Wardakhan, 2000).

Mechanism of Action

Target of Action

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities It’s known that similar thiophene derivatives have shown potent antibacterial activity against staphylococcus aureus, bacillus subtilis, escherichia coli, and salmonella typhi .

Mode of Action

For instance, some thiophene derivatives have been found to inhibit the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress .

Biochemical Pathways

For instance, some thiophene derivatives have been found to activate the NRF2 pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) .

Result of Action

The compound has been found to exhibit a range of biological activities. For instance, some thiophene derivatives have shown potent antibacterial activity against various bacterial species . Additionally, they have demonstrated antioxidant activity, with some compounds exhibiting IC50 values comparable to that of ascorbic acid . Some thiophene derivatives have also shown anticancer activity, with effective cytotoxic activity against human lung cancer cell lines .

properties

IUPAC Name |

ethyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h2-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYNHUFLJHBTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

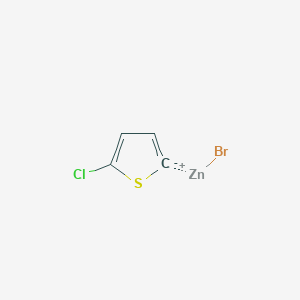

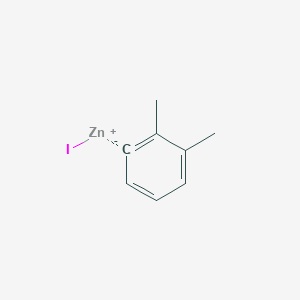

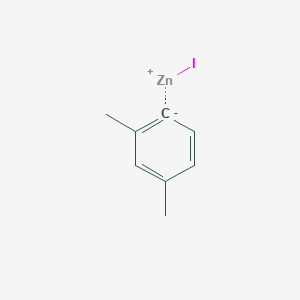

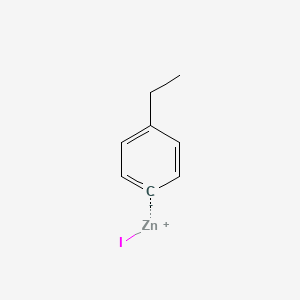

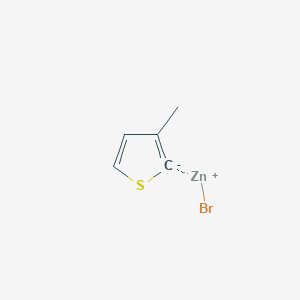

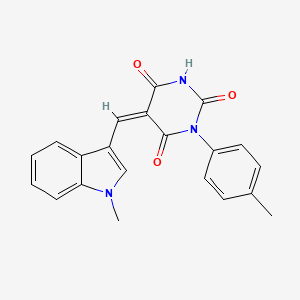

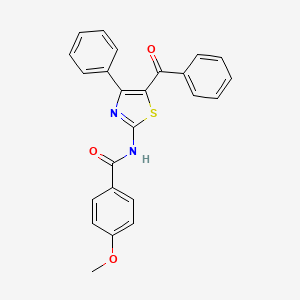

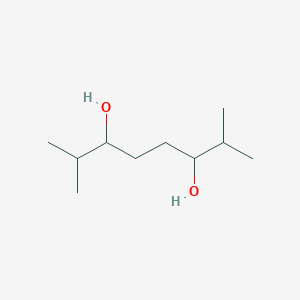

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)